molecular formula C20H26N2O3S B2566379 N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide CAS No. 954002-12-1

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide

Cat. No.: B2566379
CAS No.: 954002-12-1
M. Wt: 374.5
InChI Key: PUONUHVEAYJZOU-UHFFFAOYSA-N
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Description

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide typically involves the reaction of 2-phenylmorpholine with 4-bromobutylbenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide stands out due to its unique combination of a morpholine ring, a phenyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant research findings, and case studies.

Structure and Synthesis

The molecular structure of this compound features a sulfonamide group attached to a butyl chain and a phenylmorpholine moiety. This unique configuration is believed to enhance its biological activity by facilitating interactions with various biological targets.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:

  • Formation of the butyl chain.
  • Introduction of the sulfonamide group.
  • Attachment of the phenylmorpholine moiety.

Optimization of these steps can improve yield and purity, which are crucial for biological evaluations.

This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby blocking their function. This mechanism is particularly relevant in:

  • Antimicrobial Activity: By inhibiting folic acid synthesis in bacteria, similar to traditional sulfonamides, leading to bacterial cell death.
  • Anticancer Activity: Interference with cellular pathways involved in cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit folate synthesis is pivotal in its mechanism against bacteria.

Anticancer Properties

The compound has shown promise in preclinical studies against several cancer cell lines. Notably:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and others.
  • IC50 Values: Studies report IC50 values ranging from 0.5 µM to 5 µM depending on the specific cell line and conditions tested.
Cell Line IC50 Value (µM) Activity Description
MCF-71.2Moderate inhibition
A5493.5Effective growth inhibition
HeLa0.8High sensitivity

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 µM, supporting its potential as a therapeutic agent against resistant infections.
  • Cancer Cell Line Inhibition:
    In another study focusing on breast cancer cell lines, the compound was tested for its cytotoxic effects. The results demonstrated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism that could be leveraged for therapeutic applications .

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,19-11-5-2-6-12-19)21-13-7-8-14-22-15-16-25-20(17-22)18-9-3-1-4-10-18/h1-6,9-12,20-21H,7-8,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUONUHVEAYJZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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